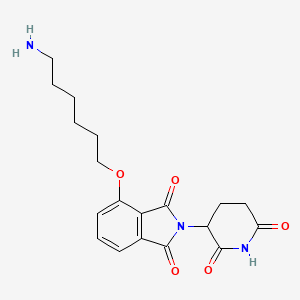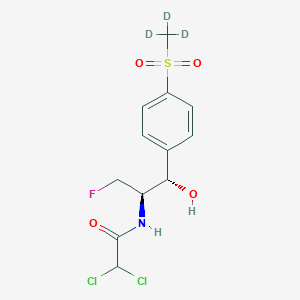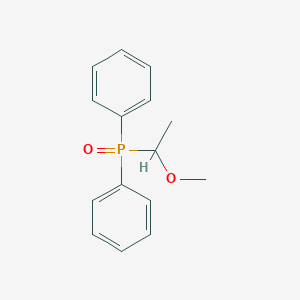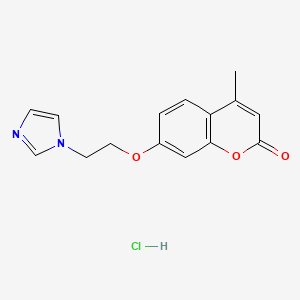
3-(5-(4-Chlorophenyl)-2-furyl)-N-(3-nitrophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(4-Chlorophenyl)-2-furyl)-N-(3-nitrophenyl)propanamide is an organic compound characterized by the presence of a chlorophenyl group, a furyl group, and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Chlorophenyl)-2-furyl)-N-(3-nitrophenyl)propanamide typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, furfural, and 3-nitroaniline. The synthetic route may involve:
Aldol Condensation: Combining 4-chlorobenzaldehyde and furfural under basic conditions to form a chalcone intermediate.
Amidation: Reacting the chalcone intermediate with 3-nitroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-(4-Chlorophenyl)-2-furyl)-N-(3-nitrophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form a furanone derivative.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chlorophenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(5-(4-Chlorophenyl)-2-furyl)-N-(3-nitrophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(5-(4-Chlorophenyl)-2-furyl)-N-(3-nitrophenyl)propanamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)-N-(3-nitrophenyl)propanamide: Lacks the furyl group, which may affect its reactivity and biological activity.
3-(5-(4-Chlorophenyl)-2-furyl)-N-phenylpropanamide:
Uniqueness
3-(5-(4-Chlorophenyl)-2-furyl)-N-(3-nitrophenyl)propanamide is unique due to the presence of both the furyl and nitrophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
853312-05-7 |
|---|---|
Fórmula molecular |
C19H15ClN2O4 |
Peso molecular |
370.8 g/mol |
Nombre IUPAC |
3-[5-(4-chlorophenyl)furan-2-yl]-N-(3-nitrophenyl)propanamide |
InChI |
InChI=1S/C19H15ClN2O4/c20-14-6-4-13(5-7-14)18-10-8-17(26-18)9-11-19(23)21-15-2-1-3-16(12-15)22(24)25/h1-8,10,12H,9,11H2,(H,21,23) |
Clave InChI |
YVZNWKLONGANKB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(6aR)-3-[3-[[(6aR)-2-methoxy-14-oxo-7,12-dihydro-6aH-isoquinolino[3,2-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-7,12-dihydro-6aH-isoquinolino[3,2-c][1,4]benzodiazepin-14-one](/img/structure/B11938388.png)

![3-Ethenylbicyclo[2.2.1]heptan-3-ol](/img/structure/B11938424.png)

![(Z)-but-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B11938440.png)

![2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-pent-4-ynylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile](/img/structure/B11938453.png)
![[(2R)-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11938459.png)

